2-Bromo-6-(trifluoromethyl)nicotinonitrile

Catalog No.
S827751
CAS No.
1187582-21-3
M.F
C7H2BrF3N2
M. Wt
251 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-(trifluoromethyl)nicotinonitrile

CAS Number

1187582-21-3

Product Name

2-Bromo-6-(trifluoromethyl)nicotinonitrile

IUPAC Name

2-bromo-6-(trifluoromethyl)pyridine-3-carbonitrile

Molecular Formula

C7H2BrF3N2

Molecular Weight

251 g/mol

InChI

InChI=1S/C7H2BrF3N2/c8-6-4(3-12)1-2-5(13-6)7(9,10)11/h1-2H

InChI Key

DIZOYRMCFHCDQQ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1C#N)Br)C(F)(F)F

Canonical SMILES

C1=CC(=NC(=C1C#N)Br)C(F)(F)F

2-Bromo-6-(trifluoromethyl)nicotinonitrile is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a nicotinonitrile backbone. The molecular formula for this compound is C₈H₄BrF₃N₂, and it has a molecular weight of approximately 252.03 g/mol. The compound typically appears as a solid with specific physical properties such as a melting point around 37-38 °C and a boiling point of approximately 235 °C at 760 mmHg .

As research on 2-Bromo-6-(trifluoromethyl)nicotinonitrile is limited, there is no current information available on its specific mechanism of action in biological systems.

  • Potential irritant: The compound might irritate skin, eyes, and respiratory system upon contact or inhalation [, ].
  • Suspected moderate toxicity: Halogenated aromatic compounds can exhibit moderate toxicity. Handle with appropriate personal protective equipment (PPE).

Here's what we can find:

  • Chemical Availability: Several chemical suppliers offer 2-Bromo-6-(trifluoromethyl)nicotinonitrile for purchase, indicating its potential use in research applications [, ].

Search Strategies:

  • Scientific databases like PubChem and Scifinder were searched for information on the compound's biological activity or use in medicinal chemistry. No relevant results were found.
  • Google Scholar searches for research articles mentioning "2-Bromo-6-(trifluoromethyl)nicotinonitrile" yielded no results.

Future Considerations:

  • As research on this compound progresses, more information may become available in scientific publications and databases.

The chemical reactivity of 2-Bromo-6-(trifluoromethyl)nicotinonitrile is influenced by its functional groups. It can undergo various reactions typical for nitriles and halides, including:

  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles in reactions such as hydrolysis or substitution with amines.
  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form corresponding carboxylic acids.
  • Electrophilic aromatic substitution: The trifluoromethyl group may direct electrophiles to ortho or para positions on the aromatic ring.

These reactions are significant for synthesizing derivatives with altered biological properties.

2-Bromo-6-(trifluoromethyl)nicotinonitrile exhibits notable biological activity. Compounds in the nicotinonitrile class are often studied for their potential as pharmacological agents, particularly in the context of:

  • Antimicrobial properties: Some derivatives have shown efficacy against various bacterial strains.
  • Inhibition of enzymes: Certain studies have indicated that related compounds can inhibit specific enzymes involved in metabolic pathways.

Further research is necessary to elucidate the precise biological mechanisms and therapeutic potential of this compound.

Synthesis of 2-Bromo-6-(trifluoromethyl)nicotinonitrile can be achieved through several methods:

  • Bromination of 6-(trifluoromethyl)nicotinonitrile: This method involves the direct bromination of the nitrile compound using bromine or brominating agents under controlled conditions.
  • Trifluoromethylation followed by bromination: Starting from a suitable precursor, trifluoromethylation can be performed using trifluoromethylating agents followed by bromination.
  • Multistep synthesis: Utilizing various intermediates to build up the desired structure through sequential reactions.

These methods allow for the efficient production of this compound for research and industrial applications.

2-Bromo-6-(trifluoromethyl)nicotinonitrile has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic effects.
  • Agrochemicals: The compound may be utilized in developing pesticides or herbicides due to its biological activity.
  • Material science: Its unique properties make it suitable for use in specialized materials.

Interaction studies involving 2-Bromo-6-(trifluoromethyl)nicotinonitrile have focused on its behavior in biological systems and its interactions with various biomolecules. Research indicates that:

  • The compound may interact with proteins or enzymes, potentially leading to inhibition or activation of biochemical pathways.
  • Studies on its toxicity profile suggest that caution is warranted due to possible acute toxicity when ingested.

Further investigations are required to fully understand these interactions and their implications for safety and efficacy.

Several compounds share structural similarities with 2-Bromo-6-(trifluoromethyl)nicotinonitrile. Here are some notable examples:

Compound NameStructure TypeUnique Features
6-Bromo-2-(trifluoromethyl)nicotinic acidNicotinic acid derivativeContains a carboxylic acid group
2-Chloro-6-(trifluoromethyl)nicotinonitrileHalogenated nicotinonitrileChlorine instead of bromine
Methyl 2-bromo-6-(trifluoromethyl)nicotinateEster derivativeContains a methyl ester functional group

These compounds exhibit varying degrees of biological activity and reactivity based on their functional groups and structural modifications. The presence of different halogens or functional groups contributes to their uniqueness in terms of reactivity and potential applications.

XLogP3

2.5

Wikipedia

2-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile

Dates

Last modified: 08-16-2023

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